Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that integrates multiple functional groups, including benzofuran, oxadiazole, and azetidine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structural features of benzofuran and oxadiazole rings contribute to its diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to interact with various biological targets such as serine/threonine kinases and tyrosine kinase family .
Mode of Action
It’s suggested that benzofurans may prevent some serine/threonine kinases from functioning by interfering with the cell cycle during the g2/m phase .
Biochemical Pathways
Benzofurans have been associated with the inhibition of the cell cycle during the g2/m phase , which could potentially affect various downstream cellular processes.
Pharmacokinetics
It’s known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofurans have been linked to the development of cancer and can slow the growth of different tumor cells, including those that lead to liver and cervical cancer .
Action Environment
It’s known that the activity of benzofuran derivatives can be influenced by the presence of certain substituents at specific positions on the benzofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized via O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
Synthesis of Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as NaOH in ethanol/water mixture.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzofuran and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione, while reduction of the oxadiazole ring may produce corresponding amines.
Scientific Research Applications
Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds like clemizole and etonitazene contain the oxadiazole ring and are used for their antimicrobial and analgesic properties.
Uniqueness: Benzofuran-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unique due to the combination of benzofuran, oxadiazole, and azetidine rings in a single molecule. This structural complexity contributes to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-16-14(21-17-9)11-7-18(8-11)15(19)13-6-10-4-2-3-5-12(10)20-13/h2-6,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJRFGPUFMNPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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